3-Chloro-5-heptyloxolan-2-one
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Overview
Description
3-Chloro-5-heptyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a chlorine atom at the third position and a heptyl group at the fifth position of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-heptyloxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of heptanal with chloroacetic acid in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions typically include:
Reagents: Heptanal, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: A suitable solvent such as ethanol or water
Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C)
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-heptyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted oxolanes with various functional groups
Scientific Research Applications
3-Chloro-5-heptyloxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-heptyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the chlorine atom and the heptyl group can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Heptyloxolan-2-one: Lacks the chlorine atom at the third position, resulting in different chemical properties and reactivity.
3-Chloro-5-methylphenylcarbamate: Contains a carbamate group instead of the oxolane ring, leading to different applications and mechanisms of action.
xi-gamma-Undecalactone: A lactone with a similar structure but different functional groups and applications.
Uniqueness
3-Chloro-5-heptyloxolan-2-one is unique due to the presence of both the chlorine atom and the heptyl group, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89344-90-1 |
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Molecular Formula |
C11H19ClO2 |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
3-chloro-5-heptyloxolan-2-one |
InChI |
InChI=1S/C11H19ClO2/c1-2-3-4-5-6-7-9-8-10(12)11(13)14-9/h9-10H,2-8H2,1H3 |
InChI Key |
SOBVADXYFLWPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC(C(=O)O1)Cl |
Origin of Product |
United States |
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